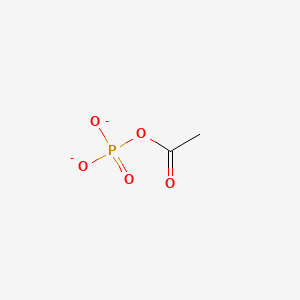
Acetyl phosphate(2-)
Descripción general
Descripción
Acetyl phosphate(2-) is an acyl monophosphate(2-). It has a role as a bacterial metabolite. It is a conjugate base of an acetyl phosphate(1-).
Aplicaciones Científicas De Investigación
Metabolic Regulation
Acetyl phosphate is a key metabolic intermediate involved in the regulation of various biochemical pathways. It is known to modulate the activity of several enzymes and proteins through acetylation, influencing metabolic processes significantly.
- Enzymatic Regulation : Research has shown that acetyl phosphate can regulate acetyl-CoA synthetase activity through lysine acetylation. This regulation occurs both in bacteria and eukaryotes, where the levels of acetyl phosphate influence the enzymatic activity of acetyl-CoA synthetase by affecting its conformational state .
- Bacterial Metabolism : In Salmonella typhimurium, acetyl phosphate has been demonstrated to modulate the acetylation status of the transcription factor PhoP, which in turn affects bacterial virulence. The concentration of intracellular acetyl phosphate correlates positively with the acetylation levels of PhoP, indicating its role in bacterial responses to environmental stresses .
Bacterial Virulence
Acetyl phosphate has been implicated in the virulence mechanisms of various pathogens:
- Virulence Regulation : In S. typhimurium, increased levels of acetyl phosphate lead to enhanced acetylation of PhoP at lysine 102, which inhibits its phosphorylation and reduces virulence. This mechanism highlights how primary metabolism can influence pathogenicity through post-translational modifications .
- Regulatory Cascade : In Borrelia burgdorferi, while acetyl phosphate was hypothesized to act as a global regulatory molecule linking virulence and metabolism, studies indicated that it does not significantly influence cell density-dependent regulation through the Rrp2-RpoN-RpoS cascade. Instead, high acetate concentrations affected gene expression independently of acetyl phosphate levels .
Biotechnological Applications
The unique properties of acetyl phosphate make it a valuable compound in various biotechnological applications:
- Phosphate Donor : Acetyl phosphate serves as an effective phosphoryl group donor in biochemical reactions. Its ability to participate in phosphorylation reactions makes it useful for studying protein functions and regulatory mechanisms .
- Potential Drug Development : Given its role in metabolic pathways and cellular signaling, acetyl phosphate could be explored for developing therapeutic agents targeting metabolic disorders or bacterial infections.
Case Study 1: Acetyl Phosphate in Bacterial Metabolism
In a study examining E. coli strains with mutations affecting acetyl phosphate production, researchers found that the absence of acetyl phosphate significantly altered metabolic responses to environmental changes, demonstrating its critical role as a signaling molecule within bacterial cells.
Case Study 2: Acetyl Phosphate and Virulence Factors
Research on S. typhimurium revealed that manipulating intracellular levels of acetyl phosphate could serve as a strategy to reduce virulence by altering the phosphorylation state of key regulatory proteins like PhoP, thereby providing insights into potential therapeutic interventions against bacterial infections.
Propiedades
Fórmula molecular |
C2H3O5P-2 |
|---|---|
Peso molecular |
138.02 g/mol |
Nombre IUPAC |
acetyl phosphate |
InChI |
InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6)/p-2 |
Clave InChI |
LIPOUNRJVLNBCD-UHFFFAOYSA-L |
SMILES |
CC(=O)OP(=O)([O-])[O-] |
SMILES canónico |
CC(=O)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













